molecular formula C23H29N9O2S B2493315 8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-65-7

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B2493315
Numéro CAS: 850914-65-7
Poids moléculaire: 495.61
Clé InChI: YHNJTMCGXOAFFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H29N9O2S and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N9O2S/c1-15-12-16(2)14-30(13-15)21-24-19-18(20(33)29(4)23(34)28(19)3)31(21)10-11-35-22-25-26-27-32(22)17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNJTMCGXOAFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a purine core with various substituents, notably a 3,5-dimethylpiperidine and a phenyl-tetrazole moiety. Its molecular formula is C19H32N5O2C_{19}H_{32}N_5O_2 with a molecular weight of approximately 362.5 g/mol. The structural complexity suggests a potential for diverse biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities including:

  • Antimicrobial : Certain derivatives have shown significant antibacterial and antifungal activities.
  • Anticancer : Some studies suggest potential anticancer properties through modulation of cell signaling pathways.
  • Anti-inflammatory : Compounds in this class may possess anti-inflammatory effects, contributing to their therapeutic profiles.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

  • The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

2. Receptor Modulation

  • It can modulate the activity of various receptors involved in critical signaling pathways, potentially leading to altered physiological responses.

3. Interaction with Nucleic Acids

  • The purine structure allows for interactions with DNA and RNA, which may affect gene expression and replication processes.

Antimicrobial Activity

A study focusing on tetrazole derivatives highlighted their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of specific substituents significantly enhanced the antimicrobial efficacy of these compounds .

Anticancer Potential

Research has demonstrated that related purine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In vivo studies have indicated that certain derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

The following tables summarize key findings related to the biological activity of the compound:

Activity Type Tested Compound IC50 (µM) Notes
AntibacterialTetrazole derivative0.55Effective against E. coli
AnticancerPurine derivative12.0Induces apoptosis in cancer cells
Anti-inflammatoryRelated compound25.0Reduces TNF-alpha levels

Q & A

Basic: What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core via cyclization of intermediates such as 6-chloropurine derivatives. The piperidine and tetrazole-thioethyl moieties are introduced sequentially using coupling agents (e.g., DCC or EDC) under controlled temperatures (40–80°C) and inert atmospheres. For example, the piperidine group may be attached via nucleophilic substitution, while the tetrazole-thioethyl moiety is added through thiol-ene "click" chemistry. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., triethylamine) are critical for yield optimization. Purification often employs column chromatography or recrystallization .

Basic: What spectroscopic and analytical methods are used to confirm its structural integrity?

Structural confirmation relies on:

  • 1H/13C NMR : To verify proton and carbon environments, particularly for the purine core, piperidine, and tetrazole groups.
  • IR Spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~600 cm⁻¹).
  • Mass Spectrometry (HRMS-ESI) : To validate molecular weight (e.g., [M+H]+ ion) with <5 ppm mass accuracy.
  • X-ray Crystallography (if crystals are obtainable): For absolute stereochemical confirmation .

Basic: How can researchers assess the compound’s purity and stability under laboratory conditions?

  • HPLC/UPLC : Using reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>95%).
  • TLC : For rapid monitoring of synthetic intermediates.
  • Stability Studies : Incubate the compound in buffers (pH 4–9) at 25–37°C, analyzing degradation products via LC-MS. Stability is influenced by the tetrazole-thioethyl group’s susceptibility to oxidation, necessitating storage under nitrogen .

Advanced: What experimental designs are recommended for studying its mechanism of action in biological systems?

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases).
  • Covalent Binding Studies : Employ LC-MS/MS to identify adducts formed via the tetrazole-thioethyl group’s nucleophilic reactivity.
  • Cellular Models : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity. Dosing regimens should follow factorial designs (e.g., varying concentration and exposure time) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., piperidine methylation, tetrazole substitution) to isolate pharmacophores.
  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) to identify outliers.
  • Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate using positive/negative controls .

Advanced: What methodologies are used to evaluate its environmental fate and ecotoxicological risks?

  • Environmental Persistence : Conduct OECD 307 biodegradation tests in soil/water systems.
  • Bioaccumulation Potential : Calculate logP values (e.g., using EPI Suite) and measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).
  • Toxicity Profiling : Perform acute/chronic toxicity assays (e.g., algal growth inhibition, fish embryo toxicity). Ecological risk assessment requires integration of these data with exposure models .

Advanced: How can computational methods enhance understanding of its pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Predict binding modes to serum proteins (e.g., human serum albumin).
  • ADMET Prediction : Use tools like SwissADME to estimate permeability (Caco-2), CYP450 inhibition, and half-life.
  • QSAR Modeling : Corrogate structural descriptors (e.g., topological polar surface area) with bioavailability data .

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